2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features two pyrimidine rings. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anticancer and antifibrotic activities.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation. In antifibrotic applications, it may inhibit the expression of collagen and other extracellular matrix proteins .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but contains a thiophene ring instead of a second pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a second pyrimidine ring.
Uniqueness
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is unique due to its dual pyrimidine ring structure, which imparts specific electronic and steric properties that can be exploited in various applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H6N4O2 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-pyrimidin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-2-4-11-8(13-7)6-1-3-10-5-12-6/h1-5H,(H,14,15) |
InChI Key |
OPCJTFBZTYZFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.